8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(4-Fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (molecular formula: C₂₃H₂₀FN₅O₃) is a purine-based heterocyclic compound featuring a 4-fluorophenyl group at position 8, a 2-methoxyethyl chain at position 3, and methyl substituents at positions 1, 6, and 7 of the imidazo[2,1-f]purine-dione scaffold . Its monoisotopic mass is 433.155018, and it exhibits moderate lipophilicity, which may influence pharmacokinetic properties such as blood-brain barrier penetration .
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-11-12(2)25-15-16(22(3)19(27)23(17(15)26)9-10-28-4)21-18(25)24(11)14-7-5-13(20)6-8-14/h5-8H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUPRJOIVRATNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CCOC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of the imidazo[2,1-f]purine class known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Chemical Formula : C19H20FN5O3
- Molecular Weight : 373.39 g/mol
- CAS Number : 4895846
Biological Activity Overview
Research indicates that this compound exhibits significant activity in several biological pathways:
- Antidepressant Activity
- Phosphodiesterase Inhibition
- Anxiolytic Effects
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzyme inhibition:
- Serotonin Receptor Modulation : Its affinity for serotonin receptors may enhance serotonergic neurotransmission, which is often dysregulated in mood disorders.
- Phosphodiesterase Inhibition : By inhibiting phosphodiesterases, the compound may increase levels of cyclic nucleotides (cAMP and cGMP), leading to enhanced neuronal signaling and improved mood regulation.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound may enhance receptor binding affinity compared to chlorophenyl analogs (e.g., 497867-71-7), as fluorine’s electronegativity improves π-π stacking and membrane permeability .
- Methoxyethyl vs. Piperazinyl Chains : The 2-methoxyethyl substituent at position 3 likely reduces metabolic instability compared to piperazinylalkyl chains (e.g., AZ-853, AZ-861), which are prone to oxidative degradation in human liver microsomes .
Pharmacological and Pharmacokinetic Profiling
Receptor Affinity and Selectivity
While the target compound’s receptor-binding data are unavailable, structurally similar derivatives exhibit:
- 5-HT₁A Receptor Affinity : Fluorophenyl-piperazinyl derivatives (e.g., AZ-853, Ki = 0.6 nM) show high 5-HT₁A affinity, with substituent position (2-fluoro vs. 3-trifluoromethyl) influencing functional activity (partial vs. full agonism) .
- Dual 5-HT₁A/5-HT₇ Activity : Compound 3i demonstrates mixed receptor binding, suggesting the target compound’s 4-fluorophenyl group could enable similar dual activity .
Metabolic Stability and Lipophilicity
- Metabolic Stability : Piperazinylalkyl derivatives (e.g., AZ-861) show moderate stability in human liver microsomes (HLM), whereas methoxyethyl substituents may improve resistance to cytochrome P450-mediated oxidation .
- Lipophilicity : The target compound’s calculated logP (~2.5–3.0) is comparable to AZ-853 (logP = 2.8), suggesting adequate blood-brain barrier penetration for CNS applications .
Preparation Methods
Methoxyethyl Chain Installation
The 2-methoxyethyl moiety at position 3 is introduced via alkylation. A common approach involves treating the purine intermediate with 2-methoxyethyl chloride or bromide in the presence of a base such as potassium carbonate.
Representative Procedure :
Methyl Group Incorporation
Methyl groups at positions 1, 6, and 7 are introduced sequentially using methyl iodide or dimethyl sulfate. For example:
- N1-Methylation : Treatment with MeI in THF at 0°C.
- C6/C7-Methylation : Use of LDA (lithium diisopropylamide) to deprotonate C6/C7 positions followed by MeI addition.
Critical Parameters :
- Temperature Control : Low temperatures (−78°C) prevent over-alkylation.
- Stoichiometry : 1.2 equiv of MeI per methylation site.
Final Cyclization and Oxidation
The fully substituted intermediate undergoes dichromate oxidation to form the dione structure at positions 2 and 4. This step is critical for achieving the final pharmacophore conformation.
Oxidation Protocol :
Purification and Characterization
Purification is achieved via column chromatography (20% EtOAc/hexane), followed by recrystallization from ethanol/water mixtures. Structural confirmation relies on:
- NMR : Distinct signals for fluorophenyl (δ 7.2–7.4 ppm), methoxyethyl (δ 3.3–3.5 ppm), and methyl groups (δ 1.8–2.1 ppm).
- HRMS : Molecular ion peak at m/z 385.399 (C₁₉H₂₀FN₅O₃).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at N7 vs. N9 positions are mitigated using bulky bases (e.g., LDA).
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during alkylation.
- Byproduct Formation : Excess alkylating agents are avoided to prevent quaternary ammonium salt formation.
Q & A
Q. What computational approaches predict off-target interactions?
- Methodology :
- Molecular docking : Screen against kinase/GPCR libraries (e.g., using AutoDock Vina) to prioritize in vitro testing .
- Machine learning : Train models on imidazo-purine bioactivity data to flag potential hERG or CYP450 liabilities .
- MD simulations : Simulate binding stability (≥100 ns) to assess false positives from static docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
